Enalaprilat D5
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Overview
Description
MK-422 D5, also known as Enalaprilat D5, is a deuterium-labeled version of Enalaprilat. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor, which is commonly used in the treatment of hypertension and heart failure. The deuterium labeling in MK-422 D5 enhances its stability and allows for more precise pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-422 D5 involves the incorporation of deuterium atoms into the Enalaprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of MK-422 D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
MK-422 D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MK-422 D5 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MK-422 D5 .
Scientific Research Applications
MK-422 D5 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the behavior of deuterium-labeled compounds and their interactions.
Biology: Employed in research to investigate the biological effects of ACE inhibitors and their mechanisms of action.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ACE inhibitors.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations .
Mechanism of Action
MK-422 D5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, MK-422 D5 reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: The non-deuterated version of MK-422 D5.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Ramiprilat: A related compound with similar therapeutic effects
Uniqueness
MK-422 D5 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurements of drug behavior are crucial .
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1/i2D,3D,4D,6D,7D |
InChI Key |
LZFZMUMEGBBDTC-HJJZLVALSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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